molecular formula C19H26N4O B5636341 N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide

N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide

Cat. No. B5636341
M. Wt: 326.4 g/mol
InChI Key: NCDPVIGIAWFBAJ-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide is a compound of interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. The compound features a piperidine ring, a common motif in drug design, linked to a benzamide moiety and substituted imidazole, suggesting potential interactions with various biological targets.

Synthesis Analysis

The synthesis of related piperidine and imidazolylbenzamide derivatives often involves multi-step organic reactions, including cyclocondensations, nucleophilic substitutions, and amide bond formations. For instance, derivatives of piperidine have been synthesized through reactions involving diacetyl, aromatic aldehyde, and amine components, indicating the potential synthetic routes that could be adapted for N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide (Rajkumar, Kamaraj, & Krishnasamy, 2014).

properties

IUPAC Name

N-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-15-21-10-11-23(15)13-12-22(2)19(24)17-7-5-16(6-8-17)18-4-3-9-20-14-18/h5-8,10-11,18,20H,3-4,9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPVIGIAWFBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCN(C)C(=O)C2=CC=C(C=C2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide

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